4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol
CAS No.:
Cat. No.: VC13584021
Molecular Formula: C7H10F6O
Molecular Weight: 224.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F6O |
|---|---|
| Molecular Weight | 224.14 g/mol |
| IUPAC Name | 4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol |
| Standard InChI | InChI=1S/C7H10F6O/c1-5(4-14,2-6(8,9)10)3-7(11,12)13/h14H,2-4H2,1H3 |
| Standard InChI Key | QGISQGYDBLLMFT-UHFFFAOYSA-N |
| SMILES | CC(CC(F)(F)F)(CC(F)(F)F)CO |
| Canonical SMILES | CC(CC(F)(F)F)(CC(F)(F)F)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central butan-1-ol chain with two key substituents:
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A 2-methyl group at the second carbon.
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A 2,2,2-trifluoroethyl group at the same carbon.
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Three trifluoromethyl groups at the fourth carbon.
This arrangement creates a sterically congested environment, which influences reactivity and intermolecular interactions. The presence of six fluorine atoms contributes to its electron-withdrawing effects and hydrophobic character.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol |
| Molecular Formula | |
| Molecular Weight | 224.14 g/mol |
| SMILES | CC(CC(F)(F)F)(CC(F)(F)F)CO |
| InChIKey | QGISQGYDBLLMFT-UHFFFAOYSA-N |
| PubChem CID | 71695628 |
The InChIKey and SMILES strings encode its stereochemical and connectivity information, critical for database searches and computational modeling.
Synthesis and Manufacturing
Industrial Production
Suppliers such as Combi-Blocks and VulcanChem offer the compound at purities ≥95%, with prices ranging from $200–$500 per gram. Scalability is limited by the cost of fluorinated precursors and the need for specialized equipment to handle corrosive intermediates .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1100–1200 cm (C-F stretching) and 3400 cm (O-H stretching).
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NMR: NMR signals expected at -70 to -80 ppm for CF groups.
Reactivity and Functionalization
Oxidation Reactions
The primary alcohol group can be oxidized to a carboxylic acid using Jones reagent () or Swern conditions, though competing defluorination may occur at elevated temperatures.
Nucleophilic Substitution
The β-fluorine atoms are susceptible to displacement by strong nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives with tailored properties.
| Parameter | Recommendation |
|---|---|
| Skin Contact | Wash with soap and water for 15 min |
| Eye Exposure | Flush with water for 15 min |
| Inhalation | Move to fresh air |
| Storage Conditions | 2–8°C in airtight containers |
Stability Considerations
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Light Sensitivity: Stable under ambient light.
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Incompatibilities: Avoid strong oxidizers (e.g., peroxides, chlorates) .
Applications and Research Directions
Pharmaceutical Intermediates
Fluorinated alcohols are key intermediates in drug discovery, improving bioavailability and metabolic stability. This compound’s structure is being explored in protease inhibitor synthesis.
Materials Science
Potential uses include:
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Polymer Additives: Enhancing thermal resistance in fluoropolymers.
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Liquid Crystals: Modifying dielectric properties for display technologies.
| Supplier | Purity | Price (per gram) |
|---|---|---|
| Combi-Blocks | 95% | $450 |
| VulcanChem | 98% | $520 |
| Ambeed | 90% | $380 |
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